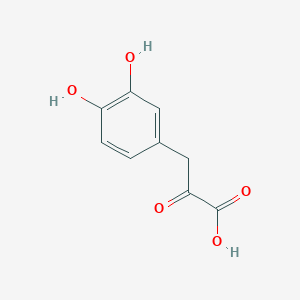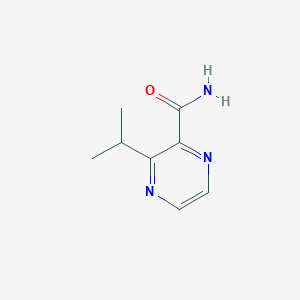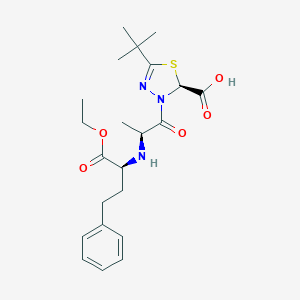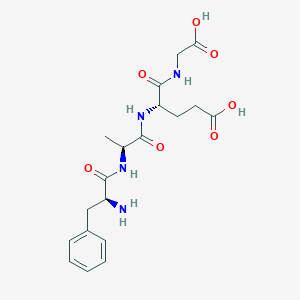
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester, also known as BPPC, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs. We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. In addition, the safety and toxicity of this compound need to be further evaluated before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER. One area of research is the development of novel drugs based on the structure of this compound. This could involve the synthesis of analogs with improved pharmacological properties or the development of drug delivery systems that target specific tissues or organs. Another area of research is the elucidation of the mechanism of action of this compound. This could involve the use of molecular modeling and docking studies to identify the binding sites of this compound on COX-2 and other enzymes. Finally, the safety and toxicity of this compound need to be further evaluated in animal models and clinical trials before it can be considered for clinical use.
Méthodes De Synthèse
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER can be synthesized using a multistep process that involves the reaction of cycloheptanecarbamic acid with propargyl bromide, followed by the reaction of the resulting compound with p-fluorobenzyl bromide. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, neuropathic pain, and cancer-related pain. This compound has also been found to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
101052-66-8 |
|---|---|
Formule moléculaire |
C23H23F2NO2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c24-19-11-7-17(8-12-19)22(18-9-13-20(25)14-10-18)15-16-28-23(27)26-21-5-3-1-2-4-6-21/h7-14,21-22H,1-6H2,(H,26,27) |
Clé InChI |
SJOLDGBCZGNCMT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
SMILES canonique |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Autres numéros CAS |
101052-66-8 |
Synonymes |
Di-(p-fluorophenyl)propynyl-N-cycloheptyl-carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

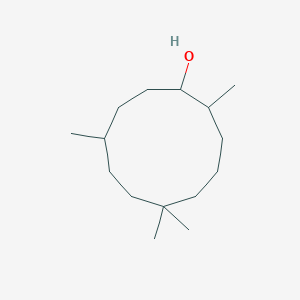
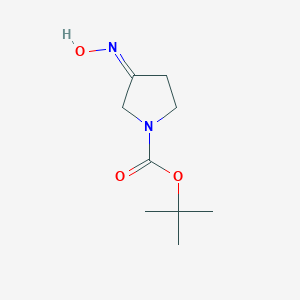
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

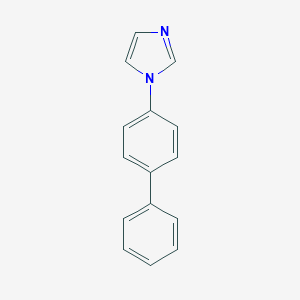

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
